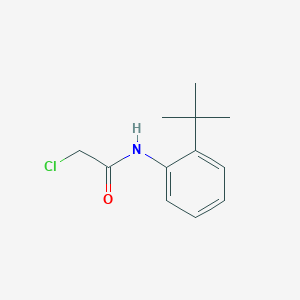

N-(2-tert-butylphenyl)-2-chloroacetamide

Description

N-(2-tert-Butylphenyl)-2-chloroacetamide is a chloroacetamide derivative characterized by a phenyl ring substituted with a bulky tert-butyl group at the ortho (2-) position and a 2-chloroacetamide side chain. Chloroacetamides are widely explored for their pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory effects, driven by their reactivity and ability to form hydrogen bonds and halogen interactions .

Properties

IUPAC Name |

N-(2-tert-butylphenyl)-2-chloroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-12(2,3)9-6-4-5-7-10(9)14-11(15)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZNPCANPIZPKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001234824 | |

| Record name | 2-Chloro-N-[2-(1,1-dimethylethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17900-75-3 | |

| Record name | 2-Chloro-N-[2-(1,1-dimethylethyl)phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17900-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[2-(1,1-dimethylethyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001234824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-2-chloroacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-tert-butylaniline and chloroacetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 2-tert-butylaniline is dissolved in an appropriate solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.

Purification: The product is isolated by washing the organic layer with water, drying over anhydrous sodium sulfate, and evaporating the solvent. The crude product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-2-chloroacetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: While the compound itself is relatively stable, the phenyl ring can undergo oxidation or reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Major Products

Nucleophilic Substitution: Formation of substituted acetamides.

Hydrolysis: Formation of 2-tert-butylaniline and chloroacetic acid.

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of reduced phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

N-(2-tert-butylphenyl)-2-chloroacetamide has diverse applications across several scientific domains:

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It is utilized for creating more complex organic molecules through various chemical reactions, such as nucleophilic substitution and acylation.

Biological Research

In biological contexts, this compound is studied for its interactions with enzymes and proteins. Notably, it has shown potential as an inhibitor of Sterol 14-alpha demethylase (CYP51), an enzyme critical for ergosterol biosynthesis in fungi. This inhibition disrupts fungal cell membrane integrity, leading to cell death, making it a candidate for antifungal drug development.

Medicinal Chemistry

The compound is investigated for its potential in drug development, particularly as a precursor for synthesizing pharmacologically active compounds. Its ability to form stable amide bonds makes it suitable for modifying biological molecules and studying enzyme inhibition.

Agrochemical Applications

In industrial settings, this compound is used as an intermediate in the production of specialty chemicals and agrochemicals. Its reactivity allows it to participate in various chemical transformations relevant to agricultural applications.

Case Studies and Research Findings

- Antifungal Activity : A study demonstrated that compounds similar to this compound effectively inhibit CYP51, leading to significant antifungal activity against various pathogenic fungi. This highlights its potential therapeutic applications in treating fungal infections.

- Synthesis of Novel Derivatives : Researchers have explored the synthesis of derivatives based on this compound, examining their biological activities and potential applications in drug discovery . These derivatives may exhibit enhanced properties compared to the parent compound.

- Chemical Reactivity Studies : Investigations into the chemical reactivity of this compound have revealed its ability to undergo nucleophilic substitution reactions with various amines and thiols, leading to the formation of new amide derivatives. This property is leveraged in synthetic chemistry to develop new compounds with desired functionalities.

Mechanism of Action

The mechanism by which N-(2-tert-butylphenyl)-2-chloroacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved are determined by the structure-activity relationship studies conducted during drug development.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The tert-butyl group in N-(2-tert-butylphenyl)-2-chloroacetamide introduces steric hindrance and electron-donating effects, distinguishing it from other substituted phenyl chloroacetamides. Key comparisons include:

Key Observations :

- The tert-butyl group in this compound likely disrupts planar molecular packing due to steric effects, contrasting with N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide, which forms centrosymmetric dimers via C–H···O interactions .

- Electron-withdrawing substituents (e.g., Cl, benzoyl) enhance hydrogen bonding and halogen interactions, while bulky groups like tert-butyl may prioritize van der Waals interactions .

Reactivity Differences :

Spectroscopic and Electronic Properties

- ¹³C NQR Spectra: Substituted N-phenyl-2-chloroacetamides exhibit temperature-dependent ¹³C NQR frequencies. For example, N-(3-methylphenyl)-2-chloroacetamide shows two crystallographically inequivalent Cl environments, while electron-withdrawing groups like Cl or NO₂ increase polarization of the C–Cl bond .

- IR and NMR : The tert-butyl group would introduce distinct C–H stretching (2800–3000 cm⁻¹) and upfield-shifted aromatic protons in ¹H-NMR due to shielding effects.

Biological Activity

N-(2-tert-butylphenyl)-2-chloroacetamide is an organic compound notable for its potential biological activities and applications in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₆ClN

- Molecular Weight : 227.72 g/mol

- Functional Group : Chloroacetamide

- Steric Hindrance : The presence of the bulky tert-butyl group significantly influences its chemical reactivity and biological activity.

This compound exhibits various mechanisms through which it exerts its biological effects:

- Enzyme Inhibition : It may inhibit or modulate the activity of enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to specific receptors on cell surfaces, altering cellular signaling pathways.

- Pathway Modulation : It affects key biochemical pathways related to inflammation and cell proliferation.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found that:

- Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Less effective against Gram-negative bacteria like Escherichia coli.

- Moderate activity against yeast species such as Candida albicans.

The biological activity varied with the position of substituents on the phenyl ring, indicating that steric effects play a crucial role in efficacy .

Case Studies

-

In Vitro Studies :

- In a study examining the effects of chloroacetamides on cancer cells, N-(substituted phenyl)-2-chloroacetamides were shown to inhibit tumor sphere formation in YAP-dependent liver cancer cell lines (Huh7 cells), indicating potential anti-cancer properties .

- The compound's interaction with acetylcholinesterase suggests a role in modulating synaptic activity, which could be beneficial in neurodegenerative diseases like Alzheimer's .

- Quantitative Structure-Activity Relationship (QSAR) :

Data Table: Biological Activity Comparison

| Compound Name | Antimicrobial Activity | Notable Properties |

|---|---|---|

| This compound | Effective against Gram-positive bacteria | High steric hindrance |

| N-(4-chlorophenyl)-2-chloroacetamide | Strong activity against MRSA | Halogenated substituent enhances efficacy |

| N-(3-bromophenyl)-2-chloroacetamide | Moderate against C. albicans | Increased lipophilicity |

Pharmacological Applications

The compound's pharmacological potential is being explored in various contexts:

- Cancer Therapy : Its ability to inhibit tumor growth suggests applications in cancer treatment.

- Neuropharmacology : Interaction with neurotransmitter systems indicates potential use in treating cognitive disorders.

- Antimicrobial Agents : Given its effectiveness against certain bacterial strains, it could serve as a lead compound for developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for N-(2-tert-butylphenyl)-2-chloroacetamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloroacetyl chloride and 2-tert-butylaniline under controlled conditions. Key variables include solvent choice (e.g., dichloromethane), temperature (0–5°C to minimize side reactions), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity product (>98%) .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) reveals planar amide groups and tert-butyl substituents. Key features include:

- Intramolecular hydrogen bonding between the amide N–H and carbonyl oxygen (distance: ~2.1 Å, angle: 160°), enforcing planarity.

- Intermolecular C–H···O contacts (2.5–3.0 Å) and dispersive Cl···Cl interactions (3.3 Å), forming centrosymmetric dimers .

- Data Table :

| Parameter | Value |

|---|---|

| N–C–C–Cl torsion angle | -12.1(2)° |

| C–H···O distance | 2.7 Å |

| Cl···Cl interaction | 3.3 Å |

Advanced Research Questions

Q. How do hydrogen-bonding patterns and steric effects from the tert-butyl group influence reactivity in substitution reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, directing nucleophilic attacks (e.g., SN2) to the less hindered α-carbon of the chloroacetamide moiety. Hydrogen bonding rigidifies the amide group, reducing rotational freedom and stabilizing transition states. Comparative studies with analogs (e.g., N-(2-methylphenyl) derivatives) show 20–30% lower reaction rates due to steric bulk .

Q. What computational approaches are used to predict the binding affinity of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations (AMBER force field) assess interactions with targets like Hg(II) ions or enzymes. Key steps:

- Docking : Grid box centered on active sites (e.g., metalloproteins), 100 runs per ligand.

- MD : 100 ns simulations in explicit solvent (TIP3P water), RMSD < 2.0 Å indicates stable binding.

- Results : Binding constants (Ka) for Hg(II) complexes range from 10⁴–10⁵ M⁻¹, validated by fluorescence quenching .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., bacterial strain specificity, cytotoxicity in mammalian cell lines). Resolve via:

- Dose-response profiling : IC50 values in Vero cells vs. MICs against S. aureus (e.g., IC50 = 50 μM vs. MIC = 12.5 μM indicates selective antimicrobial action).

- Mechanistic studies : Fluorescence-based enzyme inhibition (e.g., β-lactamase) vs. DNA intercalation assays (ethidium bromide displacement) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.